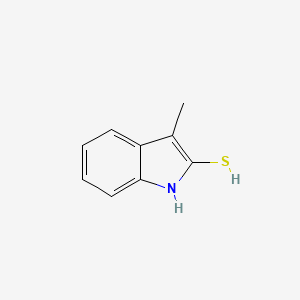
3-Methyl-1H-indole-2-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-indole-2-thiol is a sulfur-containing heterocyclic compound derived from indole. Indole derivatives are known for their significant biological and pharmacological activities. The presence of a thiol group in the 2-position of the indole ring imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions
Industrial Production Methods: Industrial production of 3-Methyl-1H-indole-2-thiol may involve large-scale Fischer indole synthesis followed by thiolation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in the process are chosen to minimize environmental impact and production costs .
化学反応の分析
Types of Reactions: 3-Methyl-1H-indole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated or nitro-substituted indoles.
科学的研究の応用
3-Methyl-1H-indole-2-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-Methyl-1H-indole-2-thiol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and proteins that contain thiol groups or are sensitive to sulfur-containing compounds.
Pathways Involved: The compound can modulate redox reactions, enzyme activity, and signal transduction pathways, leading to its biological effects.
類似化合物との比較
3-Methylindole: Lacks the thiol group, resulting in different chemical and biological properties.
2-Methyl-1H-indole-3-thiol: The position of the thiol group is different, affecting its reactivity and applications.
Indole-2-thiol: Lacks the methyl group, leading to variations in its chemical behavior
Uniqueness: 3-Methyl-1H-indole-2-thiol is unique due to the presence of both a methyl and a thiol group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
特性
CAS番号 |
61238-33-3 |
|---|---|
分子式 |
C9H9NS |
分子量 |
163.24 g/mol |
IUPAC名 |
3-methyl-1H-indole-2-thiol |
InChI |
InChI=1S/C9H9NS/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-5,10-11H,1H3 |
InChIキー |
XOYIEISLCXIHPS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(NC2=CC=CC=C12)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-{[Benzyl(ethynyl)methylsilyl]oxy}-2-methylpent-3-yn-2-ol](/img/structure/B14589206.png)


phosphanium bromide](/img/structure/B14589230.png)
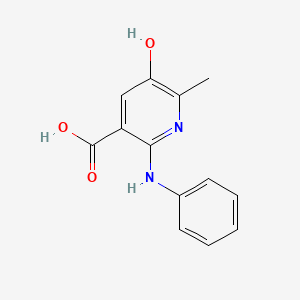
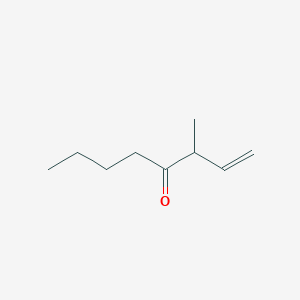
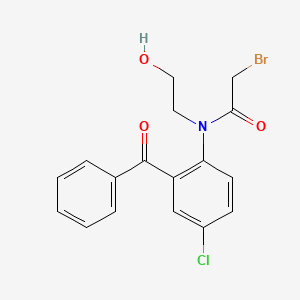
![N,N-Diethyltetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B14589245.png)
![2-{[4-(Dichloromethanesulfonyl)-2-nitrophenyl]sulfanyl}ethan-1-amine](/img/structure/B14589247.png)
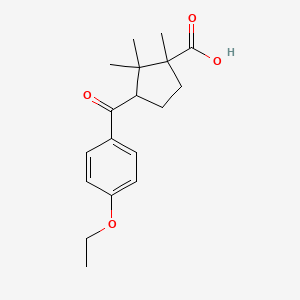

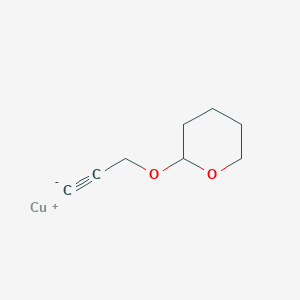
![Phosphorane, [(3-nitrophenyl)methylene]triphenyl-](/img/structure/B14589279.png)
